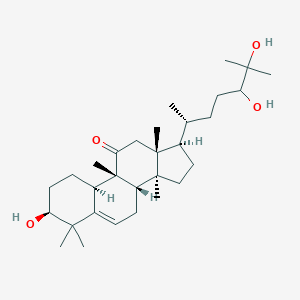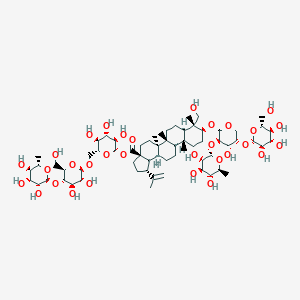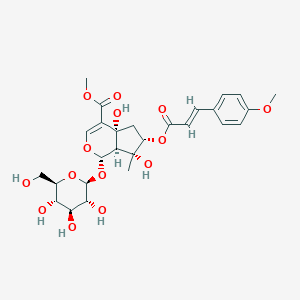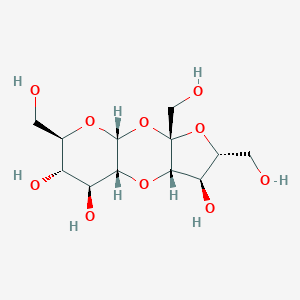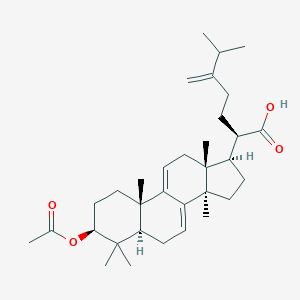
Ácido dehidroeburícoico monoacetato
Descripción general
Descripción
Dehydroeburicoic acid monoacetate (DEMA) is a natural compound derived from the bark of the Picea jezoensis tree. It has been found to possess various biological activities and is of significant interest to the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ácido dehidroeburícoico monoacetato: Un análisis exhaustivo de las aplicaciones de la investigación científica
Desarrollo de fármacos Inhibidor del estrés oxidativo en la enfermedad hepática alcohólica: El ácido dehidroeburícoico monoacetato (DEA) se ha identificado como un inhibidor dual contra el estrés oxidativo en la enfermedad hepática alcohólica (ALD). Actúa regulando positivamente la actividad del miembro de la familia de la aldehído deshidrogenasa 2 (ALDH2) e inhibiendo GSK3β, que regula negativamente Nrf2, un actor clave en la respuesta antioxidante del cuerpo .
Procesos biológicos Estudio de las interacciones proteína-proteína: El DEA se ha utilizado para estudiar la interacción proteína-proteína (PPI) Keap1-Nrf2, que es crucial para los mecanismos de defensa celular contra el estrés oxidativo. Comprender esta interacción puede conducir a nuevas estrategias terapéuticas para las enfermedades relacionadas con el daño oxidativo .
Estudios de citotoxicidad Investigación sobre el cáncer: La investigación ha demostrado que el DEA exhibe citotoxicidad hacia las líneas celulares de adenocarcinoma de pulmón. Esto sugiere aplicaciones potenciales en la investigación del cáncer, particularmente en la identificación de compuestos que pueden dirigirse selectivamente a las células cancerosas .
Investigación antiviral Inhibición de la proteasa COVID-19: Aunque no está directamente relacionado con el DEA, se han estudiado compuestos relacionados por su papel en la inhibición de Mpro, la proteasa principal de COVID-19. Esto indica un área potencial de investigación donde se podría explorar el DEA por sus propiedades antivirales .
Efectos neuroprotectores Enfermedad de Alzheimer: Si bien no hay estudios específicos sobre los efectos neuroprotectores del DEA disponibles, los triterpenoides, en general, se han estudiado por sus posibles beneficios en enfermedades neurodegenerativas como el Alzheimer. El DEA podría investigarse para efectos similares.
Aplicaciones antiinflamatorias Modulación de la respuesta inmune: Se sabe que los triterpenoides poseen propiedades antiinflamatorias. El DEA podría investigarse por su capacidad de modular las respuestas inmunitarias y potencialmente tratar enfermedades inflamatorias.
Industria cosmética Productos para el cuidado de la piel: Debido a sus actividades biológicas, el DEA podría encontrar aplicaciones en la industria cosmética, particularmente en el desarrollo de productos para el cuidado de la piel que requieren propiedades antiinflamatorias o antioxidantes.
Investigación agrícola Protección de plantas: Los compuestos con propiedades antifúngicas o antibacterianas son valiosos en la investigación agrícola para la protección de plantas. Se podría explorar el potencial del DEA en este campo para desarrollar agroquímicos más seguros y efectivos.
Para obtener información más detallada sobre cada aplicación y los últimos desarrollos de la investigación, serían necesarias búsquedas adicionales y la lectura de artículos de texto completo.
MDPI - Pharmaceuticals BioCrick - Dehydroeburicoic acid monoacetate MDPI - Pharmaceuticals<a data-citationid="9cb35ddd-a56d-477c-1925-6255d48284f6-42-group" h="ID=SERP,5015.1" href="https://www.mdpi.com/1424-8247/16/1/1
Mecanismo De Acción
Target of Action
Dehydroeburicoic acid monoacetate (DEA) is a lanostane triterpenoid isolated from Wolfiporia cocos . It primarily targets the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and maintaining cellular homeostasis.
Mode of Action
DEA engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This dual inhibition mechanism allows DEA to effectively manage oxidative stress conditions.
Biochemical Pathways
The primary biochemical pathway affected by DEA is the Nrf2 pathway . DEA promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . This results in the enhancement of the body’s antioxidant defense system, thereby mitigating oxidative stress.
Result of Action
The molecular and cellular effects of DEA’s action include the restoration of mitochondrial dysfunction induced by ethanol and the generation of antioxidant activity in the alcoholic liver disease (ALD) cell model . These effects contribute to DEA’s potential therapeutic benefits against ALD.
Action Environment
The action, efficacy, and stability of DEA can be influenced by various environmental factors. For instance, DEA should be stored at 4°C, sealed, and away from moisture and light . In addition, the compound’s solubility in DMSO can be significantly affected by humidity . Therefore, the environment plays a crucial role in the effective use and storage of DEA.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dehydroeburicoic acid monoacetate interacts with various biomolecules, including enzymes and proteins. It has been reported to act as a dual inhibitor of the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion .
Cellular Effects
Dehydroeburicoic acid monoacetate exerts significant effects on various types of cells and cellular processes. It promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . It also restores the mitochondrial dysfunction induced by ethanol and generates antioxidant activity in the alcoholic liver disease (ALD) cell model with minimal toxicity .
Molecular Mechanism
The molecular mechanism of action of Dehydroeburicoic acid monoacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity .
Propiedades
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHCPTDPDUADTK-DLCVLMBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the p53 status of lung adenocarcinoma cells in relation to dehydroeburicoic acid monoacetate's cytotoxicity?
A2: Interestingly, the study found that dehydroeburicoic acid monoacetate exhibited cytotoxicity towards lung adenocarcinoma cell lines with different p53 statuses []. This suggests that the compound's mechanism of action is not solely dependent on the p53 pathway, which is often mutated in cancer cells. This finding highlights the potential of dehydroeburicoic acid monoacetate as a therapeutic agent for a broader range of lung adenocarcinoma subtypes, including those with p53 mutations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



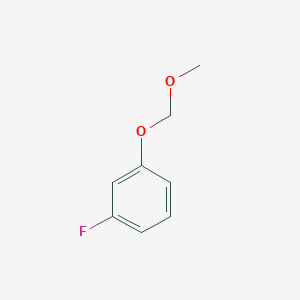
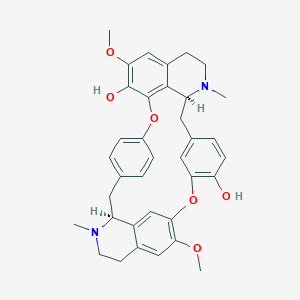
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
